molecular formula C12H7BrFNO3S B5911930 (NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide

(NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide

Cat. No.: B5911930
M. Wt: 344.16 g/mol
InChI Key: LXYJOYNJBSSBSH-DHDCSXOGSA-N
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Description

(NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide is a synthetic organic compound that features a brominated cyclohexadienone moiety and a fluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to a cyclohexadienone precursor.

    Fluorination: Incorporation of a fluorine atom into a benzene ring.

    Sulfonamide Formation: Reaction of the fluorobenzene derivative with a sulfonamide reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the oxidation state of the bromine or other functional groups.

    Reduction: Reduction reactions could target the carbonyl group in the cyclohexadienone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the bromine or fluorine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium iodide (NaI) for halogen exchange or amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a brominated quinone derivative, while reduction could produce a hydroxycyclohexadienone.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Biological Probes: Use as a probe to study biological pathways or enzyme activities.

Industry

    Chemical Synthesis: Utilization in the synthesis of other complex organic molecules.

    Polymer Science: Potential incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action for (NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (NZ)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide
  • (NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-chlorobenzenesulfonamide

Uniqueness

The uniqueness of (NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide lies in its specific combination of bromine, fluorine, and sulfonamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3S/c13-11-7-9(3-6-12(11)16)15-19(17,18)10-4-1-8(14)2-5-10/h1-7H/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYJOYNJBSSBSH-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)S(=O)(=O)/N=C\2/C=CC(=O)C(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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